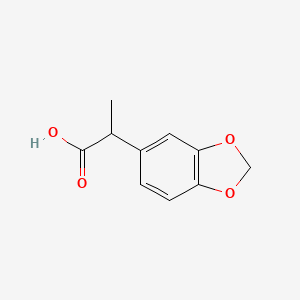
2-(2H-1,3-Benzodioxol-5-yl)propansäure
Übersicht
Beschreibung
2-(2H-1,3-benzodioxol-5-yl)propanoic acid, commonly referred to as 2-benzodioxol-5-ylpropanoic acid (BDPA) is an organic acid that has been used in many scientific research applications in the past few decades. BDPA is a derivative of the aromatic ring of benzodioxole, and is a structural isomer of the well-known compound, 2-benzofuran-5-ylpropanoic acid (BFPA). BDPA has been studied extensively in the fields of chemistry and biology, and is known to be a valuable tool in many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
COX-Inhibitoren und Zytotoxische Mittel
Benzodioxolderivate, einschließlich der fraglichen Verbindung, wurden synthetisiert und als COX-Inhibitoren und zytotoxische Mittel bewertet . Diese Verbindungen zeigten eine starke Aktivität gegen die COX1- und COX2-Enzyme, die von nichtsteroidalen Antirheumatika (NSAR) angegriffen werden. Die potenteste Verbindung gegen das COX1-Enzym war 4f mit einem IC50 von 0,725 µM . Alle Verbindungen zeigten eine zytotoxische Aktivität gegen die HeLa-Zervixkarzinom-Zelllinie bei höheren Konzentrationsbereichen (0,219–1,94 mM), und die zytotoxischste Verbindung war 3e mit einem CC50-Wert von 219 µM .
Antidiabetische Mittel
Einige Benzodioxolcarboxamid-Derivate, die möglicherweise die fragliche Verbindung umfassen, wurden synthetisiert und auf ihr antidiabetisches Potenzial untersucht . Die Verbindungen IIa und IIc zeigten eine potente α-Amylase-Inhibition (IC50-Werte von 0,85 bzw. 0,68 µM) bei gleichzeitiger vernachlässigbarer Wirkung auf die Hek293t-Normalzellinie (IC50 > 150 µM), was auf ihre Sicherheit hindeutet .
Antikrebsmittel
Die Verbindung IId zeigte eine signifikante Aktivität gegen vier Krebszelllinien (26–65 µM) . Die überzeugende in-vitro-Antikrebswirksamkeit von IIc und seine Sicherheit für normale Zellen unterstreichen die Notwendigkeit weiterer in-vivo-Bewertung dieser vielversprechenden Verbindung .
Synthese von Tricarbonitril-Derivaten
Die Verbindung „2-(1,3-Benzodioxol-5-yl)ethylen-1,1,2-tricarbonitril“ wurde aus „(1,3-Benzodioxol-5-ylmethylen)malononitril“ und Natriumcyanid hergestellt, gefolgt von Oxidation mit Brom . Dies deutet darauf hin, dass die fragliche Verbindung möglicherweise zur Synthese von Tricarbonitril-Derivaten verwendet werden könnte.
Quantenmechanische Studien
Quantenmechanische Methoden, unterstützt durch die Funktional B3LYP/6-311+G, wurden verwendet, um die Schwingungsfrequenzen des Semicarbazons 4 zu erhalten und seine Struktur zu optimieren . Dies deutet darauf hin, dass die fragliche Verbindung möglicherweise in quantenmechanischen Studien verwendet werden könnte.
Inhibitoren der Dual-Spezifitäts-Phosphatase (DSP)-Familie
Einige Benzodioxolderivate wurden als selektive Inhibitoren der Dual-Spezifitäts-Phosphatase (DSP)-Familie identifiziert . Dies deutet darauf hin, dass die fragliche Verbindung möglicherweise als Inhibitor der DSP-Familie verwendet werden könnte.
Wirkmechanismus
2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (ABP) is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWUTPFVAAMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25476-44-2 | |
| Record name | 2-(1,3-dioxaindan-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2514159.png)
![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)
![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)
![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)
